molecular formula C12H17N3O2 B2360848 1-[2-(4-Nitrophenyl)ethyl]piperazine CAS No. 91098-69-0

1-[2-(4-Nitrophenyl)ethyl]piperazine

Cat. No.: B2360848
CAS No.: 91098-69-0
M. Wt: 235.287
InChI Key: LDHDLZVIOVDTCH-UHFFFAOYSA-N
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Description

1-[2-(4-Nitrophenyl)ethyl]piperazine is a heterocyclic organic compound with the molecular formula C12H17N3O2. It is a derivative of piperazine, featuring a nitrophenyl group attached to the ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(4-Nitrophenyl)ethyl]piperazine can be synthesized through several methods. One common approach involves the reaction of ethyl piperazine with 4-nitrophenyl ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like methanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Nitrophenyl)ethyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron dust in the presence of hydrochloric acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Iron dust and hydrochloric acid are frequently used for reduction reactions.

    Substitution: Nucleophilic reagents such as sodium azide or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(4-Nitrophenyl)ethyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of various chemical intermediates and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

  • 1-(4-Nitrophenyl)piperazine
  • 4-Nitrophenylpiperazine derivatives

Comparison: 1-[2-(4-Nitrophenyl)ethyl]piperazine is unique due to the presence of the ethyl chain linking the piperazine ring to the nitrophenyl group. This structural feature can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the ethyl chain may enhance its ability to interact with specific molecular targets or improve its solubility in certain solvents .

Properties

IUPAC Name

1-[2-(4-nitrophenyl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c16-15(17)12-3-1-11(2-4-12)5-8-14-9-6-13-7-10-14/h1-4,13H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHDLZVIOVDTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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